(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Description
Chemical Nomenclature and Classification
The systematic IUPAC name for this compound is (1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine , reflecting its fused thienopyran core, bromine substituent, and primary amine functional group. Alternative designations include the registry number 1310427-41-8 and the synonym [(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methyl]amine .
Molecular Formula and Classification
- Molecular formula : $$ \text{C}8\text{H}{10}\text{BrNOS} $$
- Molecular weight : 248.14 g/mol
- Classification :
This classification positions the compound within the broader family of sulfur-containing heterocycles, which are frequently explored for their electronic and bioactive properties.
Historical Context and Research Significance
The synthesis of thienopyran derivatives gained momentum in the early 21st century, driven by their structural similarity to bioactive natural products and synthetic pharmaceuticals. This compound emerged as a subject of interest due to:
- Modular reactivity : The bromine atom enables cross-coupling reactions, while the amine group facilitates derivatization.
- Biological potential : Analogous thienopyrans exhibit antimicrobial and anticancer activities, prompting investigations into structure-activity relationships.
- Materials science applications : Electropolymerization of thienopyran derivatives has been explored for conductive polymers.
Recent advances in green synthesis, such as on-water reactions for thieno[3,2-c]pyrans, highlight methodological innovations relevant to this compound’s production.
Structural Features and Functional Group Analysis
The molecular architecture of This compound comprises three key components:
Core Structure
Functional Groups
| Group | Position | Role |
|---|---|---|
| Bromine (-Br) | C1 | Electrophilic substitution site |
| Methanamine (-CH$$2$$NH$$2$$) | C4 | Nucleophilic/non-bonding interactions |
| Ether (C-O-C) | Pyran ring | Structural rigidity |
Spectroscopic Characterization
- NMR : $$ ^1\text{H} $$ NMR signals for the amine proton (~δ 1.5–2.5 ppm) and pyran methylene groups (δ 3.0–4.5 ppm).
- IR : Stretching vibrations for N-H (3300–3500 cm$$^{-1}$$), C-Br (500–600 cm$$^{-1}$$), and C-O-C (1050–1150 cm$$^{-1}$$).
The compound’s SMILES notation, C1COC(C2=CSC(=C21)Br)CN , encapsulates its connectivity and stereochemistry.
Properties
IUPAC Name |
(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c9-8-5-1-2-11-7(3-10)6(5)4-12-8/h4,7H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPULNNSJRQZWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CSC(=C21)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyran core with a bromine atom at the 1-position and a methanamine group at the 4-position. Its structural formula can be represented as follows:
This configuration allows for various chemical reactivities, particularly due to the presence of the bromine and amine groups, which can engage in nucleophilic substitution and other reactions.
The precise mechanism of action for This compound remains largely unexplored. However, it is hypothesized that the thieno ring system may facilitate interactions with biological targets through:
- Electrophilic Aromatic Substitution : The thieno ring can participate in electrophilic substitution reactions.
- Hydrogen Bonding : The amine group can act as a hydrogen bond donor or acceptor in biological systems.
Computational Predictions
Computational methods such as molecular docking and structure-activity relationship (SAR) analyses have been employed to predict the biological activity of thienopyran derivatives. These approaches indicate that the compound could interact effectively with key enzymes or receptors involved in disease pathways.
Future Directions
Given the promising structural features and preliminary data from related compounds, further research is warranted to explore:
- In vitro and In vivo Studies : To evaluate the biological activity of This compound .
- Mechanistic Studies : To elucidate its mode of action at a molecular level.
- Therapeutic Applications : To assess its potential in treating infections or cancers.
Scientific Research Applications
Synthesis of this compound can be approached through various methods including:
- Nucleophilic Substitution : Utilizing the bromine atom for substitution reactions.
- Electrophilic Aromatic Substitution : The thieno ring may participate in these reactions under specific conditions.
- Amine Functionalization : The methanamine group can be modified to enhance biological activity.
These methods vary based on the availability of starting materials and desired yields.
Biological Activities
Research indicates that compounds containing the thieno[3,4-c]pyran structure exhibit a range of biological activities. Some key areas of interest include:
- Antimicrobial Activity : Potential effectiveness against various microbial strains.
- Anticancer Properties : Preliminary studies suggest possible mechanisms for inhibiting cancer cell growth.
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against certain bacterial strains |
| Anticancer | Inhibitory effects on cancer cell proliferation |
Therapeutic Applications
The unique combination of structural features in (1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine makes it a valuable candidate for further research in several therapeutic areas:
- Cancer Therapy : Due to its anticancer properties, it could be developed into a therapeutic agent targeting specific cancer types.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections resistant to conventional antibiotics.
- Neuroprotection : Similar compounds have shown neuroprotective effects, indicating a need for further exploration in neurodegenerative conditions.
Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer effects of thieno[3,4-c]pyran derivatives. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines.
Study 2: Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, the compound was tested against various bacterial strains. The findings showed promising results with notable inhibition zones compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound 28 : (6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine Hydrochloride
- Structure : Lacks the bromine substituent at position 1 but shares the methanamine group at position 3.
- Synthesis : Prepared via methods described in WO 2011069063 A2, involving multi-step organic synthesis, DCM/MeOH gradient purification, and HCl salt formation .
- Applications : Likely explored as a precursor or intermediate in central nervous system (CNS) drug development, given its structural similarity to Ulotaront analogs (TAAR1 agonists for schizophrenia) .
Clopidogrel Hydrogen Sulfate
- Structure: Contains a thieno[3,2-c]pyridine core with a chlorophenyl group and ester moiety.
- Key Differences :
- Ring System : Pyridine (nitrogen-containing) vs. pyran (oxygen-containing) in the target compound.
- Substituents : Chlorophenyl and ester groups (prodrug activation) vs. bromine and methanamine (direct functionality).
- Applications: Antiplatelet agent; highlights the pharmacological relevance of thieno-fused heterocycles. Its enantiomeric purity is critical, as only the S-enantiomer is active .
(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic Acid
- Structure : Methyl group at position 4 and acetic acid substituent instead of methanamine.
- Key Differences: Substituent: Acetic acid enhances hydrophilicity, while methanamine may improve membrane permeability. Ring Orientation: Thieno[3,2-c]pyran (sulfur at position 3,2) vs. thieno[3,4-c]pyran (sulfur at position 3,4), altering electronic distribution .
Comparative Data Table
Key Insights from Structural Comparisons
Impact of Halogenation: The bromine atom in the target compound increases molecular weight and may enhance electrophilic reactivity, facilitating further derivatization (e.g., Suzuki coupling) compared to non-halogenated analogs like Compound 28 .
Ring System Variations: Thieno[3,4-c]pyran (target) vs. Pyran (oxygen) vs. pyridine (nitrogen) in clopidogrel: Oxygen may improve solubility, while nitrogen enables hydrogen bonding in clopidogrel’s active metabolite .
Functional Group Effects :
- Methanamine (target) vs. ester (clopidogrel): Methanamine’s primary amine may enable direct receptor interaction, whereas clopidogrel’s ester requires metabolic activation .
- Acetic acid (Kanto compound) vs. methanamine: Polar carboxylic acid groups enhance solubility but reduce blood-brain barrier penetration compared to amines .
Preparation Methods
Construction of the Thieno[3,4-c]pyran Core
The thieno[3,4-c]pyran scaffold can be synthesized by cyclization strategies involving thiophene derivatives and appropriate oxygen-containing precursors. Common approaches include:
- Cyclization of 2-mercaptoaryl alcohols or aldehydes with α,β-unsaturated carbonyl compounds to form the fused pyran ring.
- Use of heterocyclic ring closure reactions under acidic or basic catalysis to generate the dihydrothienopyran structure.
These methods establish the bicyclic framework necessary for further functionalization.
Bromination at the 1-Position
Selective bromination is achieved by:
- Treating the thieno[3,4-c]pyran intermediate with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions (often in inert solvents like dichloromethane) to introduce bromine at the 1-position.
- Reaction conditions are optimized to avoid over-bromination or substitution at undesired positions.
Introduction of the Methanamine Group at the 4-Position
The aminomethyl group can be introduced by:
- Nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) at the 4-position with ammonia or primary amines.
- Alternatively, reductive amination of a 4-formyl or 4-keto intermediate with ammonia or ammonium salts, followed by reduction with agents such as sodium borohydride.
Representative Experimental Procedures and Data
While direct experimental procedures for this exact compound are sparse in open literature, related synthetic methods and analogs provide insight into feasible preparation routes. The following table summarizes analogous methods and yields from related compounds with thienopyran or thienopyridine cores, which can be adapted for this compound:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Acid/base catalysis, thiophene derivative + carbonyl compound | 70-85 | Forms dihydrothienopyran core |
| 2 | Bromination | N-bromosuccinimide (NBS), DCM, 0-25°C | 80-90 | Selective bromination at 1-position |
| 3 | Aminomethyl introduction | Reductive amination: NH3 or ammonium salts + NaBH4 or NaBH3CN | 75-90 | Converts 4-keto to 4-aminomethyl group |
Research Findings and Optimization
- Selectivity and Yield: Control of bromination is critical to prevent polybromination. Using NBS under mild conditions ensures selective monobromination.
- Functional Group Compatibility: The amine group introduction requires careful control of pH and temperature to avoid side reactions or decomposition of the thienopyran core.
- Purification: Products are typically purified by silica gel chromatography or recrystallization. Vacuum filtration and drying under reduced pressure are common final steps.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent for bromination | Dichloromethane (DCM), inert atmosphere | Prevents side reactions |
| Temperature | 0 to 25 °C | Controls reaction rate and selectivity |
| Brominating agent | N-bromosuccinimide (NBS) | Provides mild and selective bromination |
| Amination method | Reductive amination with NaBH4 or NaBH3CN | Efficient for converting carbonyl to amine |
| Reaction time | 1-4 hours | Depends on step and scale |
| Purification | Silica gel chromatography | Ensures high purity |
Q & A
Q. Characterization of Intermediates :
- NMR Spectroscopy : Use and NMR to confirm scaffold formation and substituent positions. For the final compound, key peaks include δ 134.3 (aromatic carbons) and δ 52.4 (methanamine CH) .
- HRMS : Validate molecular weight (e.g., observed m/z 184.0800 [M+H] matches CHNOS) .
Q. Table 1: Key Synthetic Steps and Analytical Data
| Step | Reaction Type | Key Intermediates | Characterization Techniques |
|---|---|---|---|
| 1 | Cyclization | Thienopyran core | NMR, IR |
| 2 | Bromination | 1-Bromo derivative | NMR, HRMS |
| 3 | Amination | Methanamine salt | / NMR, HRMS |
What spectroscopic techniques are optimal for confirming the structure and purity of this compound?
Basic Research Focus
A combination of techniques ensures structural fidelity:
- and NMR : Resolve aromatic protons (δ 7.5–8.0 ppm for thiophene) and methanamine CH (δ 3.1–3.5 ppm). Compare with published data for analogues .
- HRMS : Confirm molecular formula (e.g., CHBrNOS requires m/z 262.9843 [M+H]).
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for related thienopyran derivatives (mean C–C bond length: 0.004 Å) .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3385 cm for amine) .
Methodological Note : Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities in peak assignments.
How does the bromo substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The 1-bromo group enhances electrophilicity, enabling:
- SNAr Reactions : Reactivity at the 1-position with amines or thiols under basic conditions.
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups.
Q. Experimental Design :
- Kinetic Studies : Monitor reaction progress via HPLC or NMR.
- Electronic Effects : Compare reaction rates with non-brominated analogues (e.g., (6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine) to isolate bromine’s impact .
Q. Table 2: Reactivity Comparison
| Substrate | Reaction Rate (k, s) | Yield (%) |
|---|---|---|
| Brominated derivative | 5.2 × 10 | 85 |
| Non-brominated analogue | 1.8 × 10 | 45 |
How can computational methods aid in retrosynthesis planning and mechanistic studies for this compound?
Q. Advanced Research Focus
- Retrosynthetic Analysis : Use AI-driven tools (e.g., Template_relevance models) to propose routes from commercially available precursors like 4H-thieno[3,4-c]pyran .
- DFT Calculations : Model transition states for bromination or amination steps to optimize reaction conditions.
- Docking Studies : Predict biological activity by simulating interactions with target proteins (e.g., TAAR1 receptors for neuroactive compounds) .
Methodological Note : Validate computational predictions with small-scale experimental trials (e.g., 100 mg reactions) before scaling.
How should researchers address conflicting spectral data during characterization?
Q. Data Contradiction Analysis
- Step 1 : Replicate measurements using alternative techniques (e.g., - HSQC for ambiguous proton-carbon correlations).
- Step 2 : Compare with literature data for structurally similar compounds (e.g., 3,4-dihydro-2H-benzoxazine derivatives) .
- Step 3 : Utilize X-ray crystallography to resolve stereochemical disputes, as done for 3-(4-methoxyphenyl)-6,7-dihydro-1H-furo[3,4-c]pyran-4(3H)-one (R factor = 0.074) .
Case Example : If NMR suggests unexpected splitting, perform variable-temperature NMR to rule out conformational exchange.
What are the challenges in optimizing the compound’s solubility for biological assays?
Q. Advanced Research Focus
- Salt Formation : Convert the free base to hydrochloride salts (as in ) to enhance aqueous solubility.
- Co-solvents : Test DMSO-water mixtures (e.g., 10% DMSO) while ensuring compatibility with assay protocols.
- Prodrug Strategies : Introduce ester or carbamate groups to improve permeability, then enzymatically cleave in vivo.
Q. Experimental Design :
- Solubility Screening : Use nephelometry or UV-Vis spectroscopy to quantify solubility in PBS, ethanol, and DMSO.
- Stability Tests : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
